
(R)-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonooxy group attached to a hydroxypropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt can be achieved through several methods. One common approach involves the reaction of phosphorus trichloride with ethylene oxide, resulting in tris(2-chloroethyl) phosphite, which is then rearranged to give bis(2-chloroethyl)-2-chloroethylphosphonate . This intermediate can be further hydrolyzed to yield the desired compound.
Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions (e.g., using hydrochloric acid) or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of ®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The McKenna procedure is often preferred for its efficiency and high yield.
化学反応の分析
Types of Reactions
®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonooxy group to a phosphine oxide.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like thionyl chloride.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted hydroxypropanoic acids.
科学的研究の応用
®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
作用機序
The mechanism of action of ®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt involves its interaction with specific molecular targets and pathways. The phosphonooxy group can mimic phosphate groups, allowing the compound to interact with enzymes and receptors involved in phosphate metabolism. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
Phosphonic Acid: Characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Aminophosphonic Acids: Contain an amino group attached to the phosphonic acid moiety.
Organometallic Phosphonic Acids: Feature metal atoms bonded to the phosphonic acid group.
Uniqueness
®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt is unique due to its specific structure, which combines a hydroxypropanoic acid backbone with a phosphonooxy group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
特性
CAS番号 |
30630-16-1 |
|---|---|
分子式 |
C3H6NaO7P |
分子量 |
208.04 g/mol |
IUPAC名 |
sodium;(2R)-2-hydroxy-3-phosphonooxypropanoate |
InChI |
InChI=1S/C3H7O7P.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2,4H,1H2,(H,5,6)(H2,7,8,9);/q;+1/p-1/t2-;/m1./s1 |
InChIキー |
WXFRSYOJFCULQG-HSHFZTNMSA-M |
異性体SMILES |
C([C@H](C(=O)[O-])O)OP(=O)(O)O.[Na+] |
正規SMILES |
C(C(C(=O)[O-])O)OP(=O)(O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


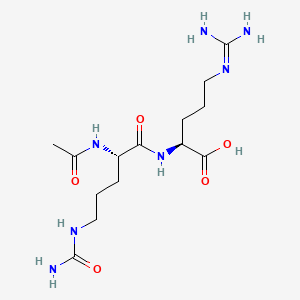

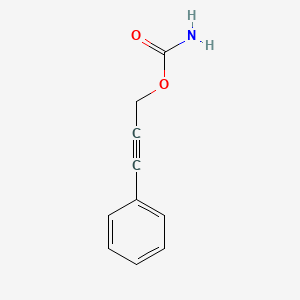
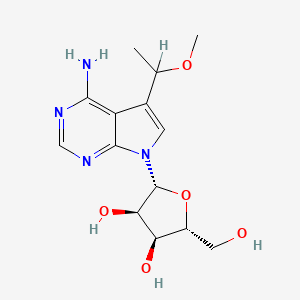
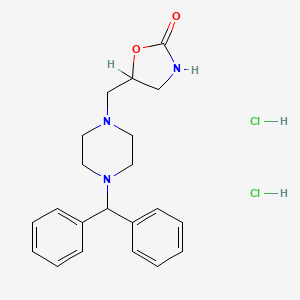


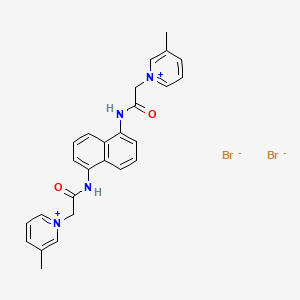
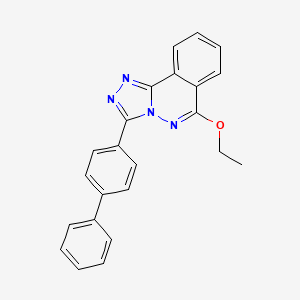
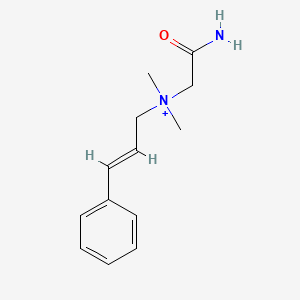
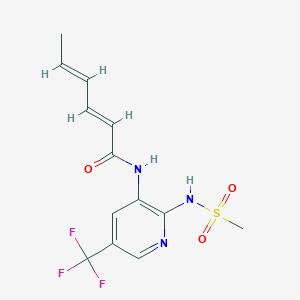
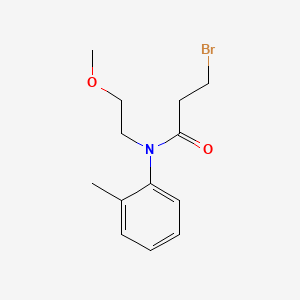
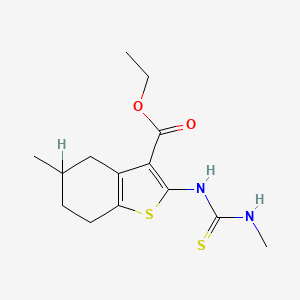
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12725976.png)
